Urease Inhibitory Potency of Nicotinoyl Thiosemicarbazide Class vs. Thiourea Standard
In a systematic SAR study, 25 nicotinic/isonicotinic thiosemicarbazide analogs (compounds 3–27) were screened against Jack bean urease. Nineteen compounds exhibited IC50 values between 1.13 and 19.74 μM, outperforming the reference inhibitor thiourea (IC50 = 21.25 ± 0.13 μM). The most active derivative achieved an IC50 of 1.21 μM, representing approximately 17.6-fold greater potency than thiourea. While the precise IC50 for the N4-methyl derivative (3683-36-1) requires confirmation, the data demonstrate that N4-alkyl substitution within the nicotinoyl series is compatible with low-micromolar urease inhibition [1].
| Evidence Dimension | Urease inhibition (IC50, μM) |
|---|---|
| Target Compound Data | Not individually reported; embedded within 25-compound series (compounds 3–27). Series range: IC50 1.21–51.42 μM. |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): IC50 = 21.25 ± 0.13 μM. Nineteen series members: IC50 1.13–19.74 μM. |
| Quantified Difference | Best series member ~17.6-fold more potent than thiourea; majority of active analogs 1.1–18.8-fold more potent. |
| Conditions | In vitro Jack bean urease assay; indophenol method for ammonia quantification; thiourea as positive control. |
Why This Matters
The N4-methyl substituent preserves the thiosemicarbazide pharmacophore required for urease inhibition, distinguishing 3683-36-1 from N4-aryl analogs that may exhibit higher cytotoxicity, and positioning it as a viable starting point for anti-urease drug development or biochemical probe design.
- [1] Ali, B.; Khan, K. M.; Arshia; Kanwal; Hussain, S.; Hussain, S.; Ashraf, M.; Riaz, M.; Wadood, A.; Perveen, S. Synthetic nicotinic/isonicotinic thiosemicarbazides: In vitro urease inhibitory activities and molecular docking studies. Bioorganic Chemistry 2018, 79, 34–45. View Source
